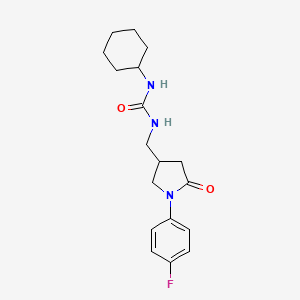
1-Cyclohexyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclohexyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C18H24FN3O2 and its molecular weight is 333.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Cyclohexyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a cyclohexyl group and a fluorophenyl moiety, contributing to its pharmacological properties.
The compound acts primarily as an FPRL1 agonist , which is a G protein-coupled receptor involved in various inflammatory responses. Agonism of FPRL1 has been linked to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases .
Antifungal and Anti-inflammatory Properties
Research indicates that derivatives similar to this compound exhibit antifungal activity. For instance, compounds with similar urea structures have shown efficacy against fungal pathogens in murine models . Furthermore, the anti-inflammatory potential is supported by studies demonstrating the inhibition of pro-inflammatory cytokines through FPRL1 activation, which may provide therapeutic benefits in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Pharmacokinetics
The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics. Studies indicate that compounds with similar structures have good oral bioavailability and can penetrate the blood-brain barrier, which is critical for neurological applications .
Study 1: Efficacy in Inflammatory Models
A study involving a related compound demonstrated significant reductions in inflammation markers in a murine model of lung inflammation. The results indicated that treatment with the compound reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), suggesting potential use in treating respiratory diseases .
Study 2: Antifungal Activity
In another study, a series of urea derivatives were tested against various fungal strains. The results showed that certain derivatives exhibited potent antifungal activity, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents. This suggests that this compound could be developed as an effective antifungal treatment .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
1-cyclohexyl-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c19-14-6-8-16(9-7-14)22-12-13(10-17(22)23)11-20-18(24)21-15-4-2-1-3-5-15/h6-9,13,15H,1-5,10-12H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYXOEPFBNYZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














